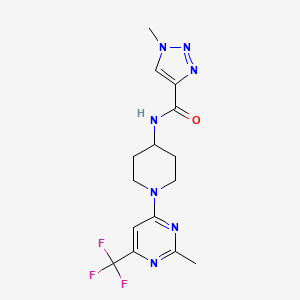
1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18F3N7O and its molecular weight is 369.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features include a trifluoromethyl-substituted pyrimidine and a piperidine ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C20H21F3N6O, indicating a diverse range of atoms that contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and receptor interactions.
Research indicates that this compound acts as an antagonist of the S1P2 receptor , which is implicated in several pathological conditions such as idiopathic pulmonary fibrosis. The S1P2 receptor plays a role in cell signaling pathways that regulate immune responses and vascular permeability. By blocking this receptor, the compound may help mitigate inflammatory responses associated with various diseases.
Biological Assays and Findings
In vitro studies have demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects against cancer cell lines, suggesting potential anticancer properties for this compound. For instance, related triazole derivatives have shown significant activity against various cancer cell lines, including breast and colon cancer cells .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| GLPG2938 | Urea linker, pyridine ring | S1P2 antagonist |
| L-372,662 | Piperidine ring | Oxytocin antagonist |
| 5-(Trifluoromethyl)pyrazole derivatives | Pyrazole core | Anticancer activity |
This table illustrates how the unique combination of functional groups in the target compound may confer distinct biological activities compared to other similar compounds.
Case Studies
A notable study evaluated the cytotoxicity of triazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole core significantly enhanced anticancer activity. For example, compounds modified with specific substituents exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 .
Additionally, research on related triazole compounds has highlighted their potential as antiviral agents , particularly against HIV. The structure-activity relationship (SAR) studies have led to the development of analogs with potent activity against wild-type HIV and resistant strains .
Safety and Toxicology
While preliminary studies suggest promising biological activities, comprehensive safety assessments are necessary to evaluate potential toxic effects. Current data on acute or subacute toxicity for this compound remains limited, necessitating further investigation into its safety profile before clinical application can be considered .
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N7O/c1-9-19-12(15(16,17)18)7-13(20-9)25-5-3-10(4-6-25)21-14(26)11-8-24(2)23-22-11/h7-8,10H,3-6H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFHQMNXGVGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CN(N=N3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














